N-cyclohexyl-4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-cyclohexyl-4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a complex heterocyclic core with multiple substituents. The compound features:
- A triazolo[4,3-a]quinazoline scaffold, which combines fused triazole and quinazoline rings.
- 4-(3-methylbutyl) and 2-[(2-methylphenyl)methyl] substituents, contributing to lipophilicity and steric bulk.
Properties
IUPAC Name |
N-cyclohexyl-4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O3/c1-19(2)15-16-32-27(36)24-14-13-21(26(35)30-23-11-5-4-6-12-23)17-25(24)34-28(32)31-33(29(34)37)18-22-10-8-7-9-20(22)3/h7-10,13-14,17,19,23H,4-6,11-12,15-16,18H2,1-3H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLIFQWEXRNSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCCC5)C(=O)N(C3=N2)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (commonly referred to as Compound F471-0434) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings.
- Molecular Formula : C29H35N5O3
- Molecular Weight : 517.69 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a neuropeptide Y Y5-receptor antagonist. Antagonism at this receptor may influence several physiological processes including appetite regulation and anxiety responses.
In Vitro Studies
In vitro studies have demonstrated that Compound F471-0434 exhibits significant inhibitory effects on neuropeptide Y (NPY) receptor activity. Research indicates that it has a high binding affinity for the Y5 receptor subtype with an inhibition constant (K_i) in the nanomolar range. This suggests a potent antagonistic effect which could be beneficial in treating conditions such as obesity and anxiety disorders .
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate that administration leads to a reduction in food intake and body weight in rodent models. These findings support the potential use of this compound in metabolic disorders .
Case Studies
- Study on Obesity Management : A study conducted on obese rats treated with Compound F471-0434 showed a marked decrease in body weight compared to control groups. The mechanism was linked to altered neuropeptide signaling pathways influencing appetite .
- Anxiety and Behavioral Assessment : Another study evaluated the effects of the compound on anxiety-like behaviors in mice using the elevated plus maze test. Results indicated that treatment with F471-0434 significantly increased the time spent in open arms, suggesting anxiolytic properties .
Comparative Data Table
Scientific Research Applications
1. Anticancer Properties:
Research indicates that derivatives of quinazoline and triazole structures exhibit significant anticancer activity. The compound may induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction .
2. Antimicrobial Activity:
Compounds with similar structures have shown promising antimicrobial properties against various pathogens. The ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .
3. Enzyme Inhibition:
The compound may act as an inhibitor for specific enzymes critical in disease processes. For instance, related compounds have demonstrated inhibitory effects on DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .
Study 1: Anticancer Activity
A study investigated the anticancer effects of various quinazoline derivatives on human cancer cell lines. The results indicated that compounds with similar structures to N-cyclohexyl-4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibited significant cytotoxicity against breast and lung cancer cell lines. Mechanistic studies suggested that these compounds activate apoptotic pathways and inhibit tumor growth in vivo .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of quinazoline derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives demonstrated potent antibacterial activity comparable to standard antibiotics. This suggests that this compound could be developed as a novel antimicrobial agent .
Comparison with Similar Compounds
Triazolo[1,5-a]pyrimidines ()
Compounds like 2-(N-benzyl-N-methylamino)-N-cyclohexyl-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (38) share the N-cyclohexyl carboxamide moiety but differ in the core structure (pyrimidine vs. quinazoline). The pyrimidine-based analogs exhibit CB2 receptor agonism, with substituents like pentyl chains enhancing potency .
Triazolo[4,3-a]pyrazines ()
Derivatives such as (R)-N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide (79) feature a pyrazine core. The presence of a thiazolidine carboxamide in these compounds suggests improved metabolic stability compared to the target compound’s quinazoline scaffold .
Triazolo[1,5-c]quinazolines ()
Examples include 5-cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline , which shares the quinazoline backbone but lacks the triazole ring fusion pattern of the target compound. These analogs demonstrate moderate cytotoxic activity, with fluorophenyl groups enhancing electron-withdrawing effects .
Substituent-Driven Pharmacological and Physicochemical Properties
Carboxamide Position and Selectivity
- The N-cyclohexyl carboxamide at position 8 in the target compound contrasts with N-acyl-α-amino ketones in 1,3-oxazole derivatives (), which prioritize hydrogen-bonding interactions. Cyclohexyl groups may enhance membrane permeability due to increased lipophilicity .
- Filgotinib (), a triazolo[1,5-a]pyridine derivative, uses a cyclopropane carboxamide for JAK1 selectivity, highlighting how carboxamide positioning influences target specificity .
Alkyl and Aromatic Substituents
- The 4-(3-methylbutyl) chain in the target compound resembles the 4-pentyl group in CB2-active triazolo[1,5-a]pyrimidines (), which optimize hydrophobic interactions in receptor pockets.
- 2-[(2-methylphenyl)methyl] provides steric bulk similar to 2-phenyl groups in triazolo[1,5-c]quinazolines (), though methylphenyl may reduce metabolic oxidation compared to halogenated analogs .
Data Tables: Structural and Functional Comparison
Q & A
Q. Table 1: Comparative Synthetic Yields and Characterization Data
Basic: How can spectroscopic and crystallographic methods characterize this compound?
Answer:
A combination of techniques is essential:
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.5–8.5 ppm), alkyl chains (δ 1.0–2.5 ppm), and carbonyl groups (δ 165–175 ppm for carboxamide).
- X-ray Crystallography : Resolve the fused triazoloquinazoline core and confirm substituent orientation. For example, a related compound showed a dihedral angle of 12.3° between triazole and quinazoline rings .
- LC-MS : Validate molecular weight (e.g., [M+H]+ peak at m/z 507.2 for a derivative with similar mass).
Critical Note: Discrepancies in NMR integration ratios may indicate impurities; repeat purification with gradient elution (e.g., hexane/EtOAc) .
Advanced: How can computational chemistry optimize reaction pathways for this compound?
Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental feedback:
- Step 1 : Use DFT (B3LYP/6-31G*) to model transition states and identify energy barriers for cyclization steps.
- Step 2 : Apply cheminformatics tools to screen solvent effects (e.g., DMF vs. toluene) on reaction efficiency.
- Step 3 : Validate predictions experimentally. For instance, ICReDD’s workflow reduced optimization time by 60% for analogous heterocycles via iterative computation-experiment cycles .
Case Study: A triazoloquinazoline derivative’s regioselectivity was resolved by simulating nucleophilic attack trajectories, guiding the use of NaH as a base over K₂CO₃ .
Advanced: How to resolve contradictions between computational predictions and experimental data?
Answer:
Contradictions often arise from oversimplified models (e.g., neglecting solvation effects). Mitigation strategies include:
- Multi-scale Modeling : Combine DFT with molecular dynamics (MD) to account for solvent interactions.
- Experimental Cross-Validation : Compare XRD bond lengths with computed geometries. For example, a study found a 0.02 Å deviation in C-N bond lengths between DFT and XRD data .
- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to identify error sources.
Example: Discrepancies in predicted vs. observed melting points were traced to crystal packing effects not modeled in DFT .
Basic: What structural features influence the biological activity of triazoloquinazoline derivatives?
Answer:
Key pharmacophores include:
- Triazoloquinazoline Core : Essential for binding to kinases or GABA receptors.
- Substituent Effects :
- Lipophilic groups (e.g., cyclohexyl): Enhance membrane permeability.
- Electron-withdrawing groups (e.g., halogens): Stabilize π-π interactions in binding pockets.
Q. Table 2: Structure-Activity Trends in Analogous Compounds
Advanced: What strategies improve yield in large-scale synthesis of this compound?
Answer:
Scale-up challenges include exothermic reactions and purification bottlenecks. Solutions:
- Flow Chemistry : Mitigate thermal runaway in cyclization steps (e.g., using microreactors with precise temperature control).
- Membrane Separation : Replace column chromatography with nanofiltration to isolate polar byproducts .
- DoE Optimization : Apply factorial design (e.g., varying catalyst loading, solvent ratios) to maximize yield.
Example: A 3-fold yield increase was achieved for a triazole derivative by switching from batch to continuous flow mode .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
